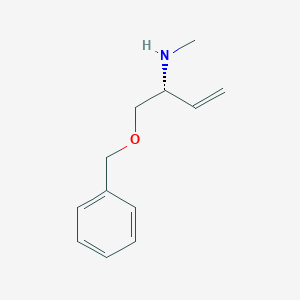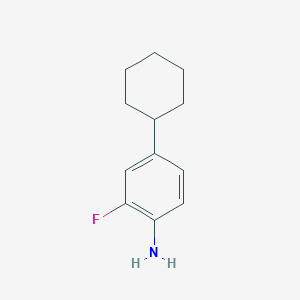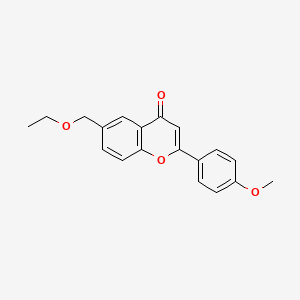
Ethyl 4-(2-hydroxyethyl)-2-propyl-1H-pyrrole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-(2-hydroxyéthyl)-2-propyl-1H-pyrrole-3-carboxylate d'éthyle est un composé chimique appartenant à la classe des dérivés du pyrrole. Les pyrroles sont des composés hétérocycliques à cinq chaînons contenant un atome d'azote. Ce composé particulier se caractérise par la présence d'un groupe ester éthylique, d'une chaîne latérale hydroxyéthyle et d'un groupe propyle lié au cycle pyrrole.
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles : La synthèse du 4-(2-hydroxyéthyl)-2-propyl-1H-pyrrole-3-carboxylate d'éthyle implique généralement la cyclisation de précurseurs appropriés dans des conditions contrôlées. Une méthode courante comprend la réaction de l'acide 2-propyl-1H-pyrrole-3-carboxylique avec le chloroformate d'éthyle en présence d'une base pour former l'ester éthylique. Par la suite, le groupe hydroxyéthyle peut être introduit par une réaction de substitution nucléophile utilisant le 2-bromoéthanol .
Méthodes de production industrielle : La production industrielle de ce composé peut impliquer des voies synthétiques similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions réactionnelles optimisées peut améliorer le rendement et la pureté. Les catalyseurs et les solvants sont soigneusement choisis pour garantir une conversion efficace et minimiser les sous-produits.
Types de réactions :
Oxydation : Le groupe hydroxyéthyle peut subir une oxydation pour former un groupe carbonyle.
Réduction : Le groupe ester peut être réduit en alcool à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium.
Substitution : Le groupe hydroxyéthyle peut être substitué par d'autres nucléophiles dans des conditions appropriées.
Réactifs et conditions courants :
Oxydation : Permanganate de potassium ou trioxyde de chrome en milieu acide.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Nucléophiles tels que les amines ou les thiols en présence d'une base.
Principaux produits :
Oxydation : Formation de 4-(2-oxoéthyl)-2-propyl-1H-pyrrole-3-carboxylate.
Réduction : Formation de 4-(2-hydroxyéthyl)-2-propyl-1H-pyrrole-3-méthanol.
Substitution : Formation de divers dérivés pyrroliques substitués en fonction du nucléophile utilisé.
Applications De Recherche Scientifique
Chimie : Utilisé comme intermédiaire dans la synthèse de dérivés du pyrrole plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme composé leader potentiel pour le développement de nouveaux médicaments.
Industrie : Utilisé dans la production de matériaux ayant des propriétés électroniques ou optiques spécifiques.
5. Mécanisme d'action
Le mécanisme par lequel le 4-(2-hydroxyéthyl)-2-propyl-1H-pyrrole-3-carboxylate d'éthyle exerce ses effets n'est pas entièrement compris. On pense qu'il interagit avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs, par liaison hydrogène et interactions hydrophobes. Ces interactions peuvent moduler l'activité des protéines cibles, conduisant à divers effets biologiques .
Composés similaires :
4-(2-hydroxyéthyl)indolin-2-one : Un composé avec des structures hydroxyéthyle et indole similaires, utilisé dans la synthèse d'agonistes des récepteurs de la dopamine et d'inhibiteurs de la protéine kinase.
4-(2-hydroxyéthyl)-2-méthyl-1H-pyrrole-3-carboxylate d'éthyle : Un composé structurellement similaire avec un groupe méthyle au lieu d'un groupe propyle.
Unicité : Le 4-(2-hydroxyéthyl)-2-propyl-1H-pyrrole-3-carboxylate d'éthyle est unique en raison de son motif de substitution spécifique, qui lui confère des propriétés chimiques et biologiques distinctes. La présence du groupe propyle peut influencer sa lipophilie et son interaction avec les cibles biologiques, le différenciant d'autres composés similaires.
Mécanisme D'action
The mechanism by which Ethyl 4-(2-hydroxyethyl)-2-propyl-1H-pyrrole-3-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
4-(2-hydroxyethyl)indolin-2-one: A compound with similar hydroxyethyl and indole structures, used in the synthesis of dopamine receptor agonists and protein kinase inhibitors.
Ethyl 4-(2-hydroxyethyl)-2-methyl-1H-pyrrole-3-carboxylate: A structurally similar compound with a methyl group instead of a propyl group.
Uniqueness: Ethyl 4-(2-hydroxyethyl)-2-propyl-1H-pyrrole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group can influence its lipophilicity and interaction with biological targets, differentiating it from other similar compounds.
Propriétés
Numéro CAS |
647836-62-2 |
|---|---|
Formule moléculaire |
C12H19NO3 |
Poids moléculaire |
225.28 g/mol |
Nom IUPAC |
ethyl 4-(2-hydroxyethyl)-2-propyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C12H19NO3/c1-3-5-10-11(12(15)16-4-2)9(6-7-14)8-13-10/h8,13-14H,3-7H2,1-2H3 |
Clé InChI |
HMKSBMBPIGSUAS-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(C(=CN1)CCO)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-2-(2-{[tert-butyl(dimethyl)silyl]oxy}ethoxy)pyridine](/img/structure/B12602998.png)
![Methyl 2-[(acetyloxy)methyl]but-2-enoate](/img/structure/B12603001.png)



![N-[7-(trifluoromethyl)-9H-carbazol-3-yl]methanesulfonamide](/img/structure/B12603028.png)

![N-[2,2,6,6-Tetraethyl-1-(1-phenylethoxy)piperidin-4-ylidene]hydroxylamine](/img/structure/B12603036.png)
![Benzenamine, 2-fluoro-N-[1-(2-thienyl)ethylidene]-](/img/structure/B12603039.png)
![4-[2-(4-Methylphenyl)ethyl]piperidine-1-carboxylic acid](/img/structure/B12603044.png)



![Benzo[b]thieno[2,3-d]thiophene-2-carboxylic acid, 3-(carboxymethoxy)-](/img/structure/B12603069.png)
